tert-Butyl 1,3-oxazolidine-3-carboxylate
Description
tert-Butyl 1,3-oxazolidine-3-carboxylate is a heterocyclic compound featuring a five-membered oxazolidine ring with a tert-butyloxycarbonyl (Boc) protective group at the 3-position. This compound is widely utilized in organic synthesis as a chiral auxiliary or intermediate for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. Its stability under basic conditions and ease of deprotection under acidic conditions make it a versatile tool for stereoselective synthesis . The Boc group enhances solubility in organic solvents, while the oxazolidine ring’s rigidity influences stereochemical outcomes in reactions such as nucleophilic additions or cross-couplings .
Properties
CAS No. |
435345-93-0 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
tert-butyl 1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-5-11-6-9/h4-6H2,1-3H3 |
InChI Key |
AMZJHBQITVMFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl oxazolidine-3-carboxylate typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of amino alcohols with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of tert-butyl oxazolidine-3-carboxylate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Oxazolidines
Substitution: Various substituted oxazolidine derivatives
Scientific Research Applications
Tert-butyl oxazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Oxazolidine Derivatives
The structural and functional variations among oxazolidine derivatives significantly impact their reactivity, stability, and applications. Below is a detailed comparison of tert-butyl 1,3-oxazolidine-3-carboxylate with analogous compounds:
Structural Modifications and Reactivity
Key Observations :
- Steric Effects : The 2,2-dimethyl substitution in compounds 7 and 9 enhances steric hindrance, restricting conformational flexibility and favoring specific stereochemical pathways .
- Electrophilicity : The vinyl ester group in compound 7 increases electrophilicity at the β-carbon, enabling nucleophilic attacks (e.g., by amines) . In contrast, the vinyl group in compound 9 facilitates transition metal-catalyzed reactions .
- Deprotection Efficiency : The Boc group in the parent compound is cleaved more readily than bulkier protective groups (e.g., trityl), making it preferable for stepwise syntheses .
Biological Activity
Introduction
tert-Butyl 1,3-oxazolidine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications in drug development and enzyme inhibition. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique oxazolidine ring structure that contributes to its biological activity. The compound can be represented by the following chemical formula:
The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways. Studies indicate that it may interact with enzymes such as ceramidases, which are implicated in various physiological processes including cell proliferation and apoptosis .
Enzyme Inhibition
Research has shown that this compound can inhibit ceramidase activity, leading to altered sphingolipid metabolism. This effect is crucial because ceramides and sphingosine-1-phosphate (S1P) have opposing roles in cell fate determination—ceramides promote apoptosis while S1P supports cell survival and proliferation .
Anticancer Potential
One of the most promising applications of this compound is in cancer therapy. Its ability to modulate sphingolipid metabolism suggests a potential role in targeting cancer cells. For instance, studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against melanoma cell lines .
Case Studies
- Melanoma Treatment : In a study evaluating the cytotoxic effects of various oxazolidine derivatives, this compound showed an IC50 value indicating effective inhibition of melanoma cell proliferation. This suggests that further development could lead to new therapeutic agents for melanoma treatment .
- Enzyme Interaction Studies : A systematic investigation into the interaction between oxazolidine derivatives and ceramidases revealed that this compound effectively inhibits these enzymes, potentially altering cancer cell metabolism and promoting apoptosis .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to understand how modifications to the oxazolidine structure affect biological activity. Key findings include:
| Compound | IC50 (nM) | Biological Effect |
|---|---|---|
| This compound | 45 | Ceramidase inhibition |
| Benzimidazole derivative | 2.5 | Melanoma cell inhibition |
| Benzoxazolone carboxamide | 64 | Anticancer activity |
These results highlight the importance of structural modifications in enhancing biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
